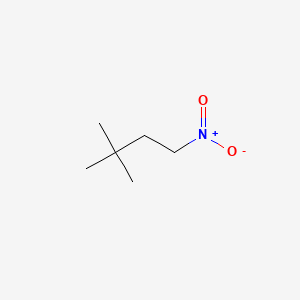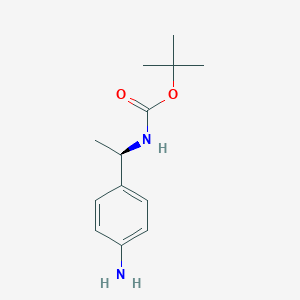
(R)-tert-butyl 1-(4-aminophenyl)ethylcarbamate
Übersicht
Beschreibung
“®-tert-butyl 1-(4-aminophenyl)ethylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1HN-C(O)OR2, where R1 and R2 are aromatic and/or aliphatic moieties . The specific compound you’re asking about seems to be a derivative of Ethyl (4-aminophenyl)carbamate .
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution of the vibrational modes .Wissenschaftliche Forschungsanwendungen
(R)-TBAEC is a useful tool in scientific research, as it can be used to study enzyme inhibition, protein-ligand interactions, and drug metabolism. For example, (R)-TBAEC has been used to study the inhibition of human monoamine oxidase-A (MAO-A) by selectively inhibiting MAO-A activity. Additionally, (R)-TBAEC has been used to study the binding of the neurotransmitter serotonin to its receptor, as well as the metabolism of drugs such as cocaine and amphetamines.
Wirkmechanismus
(R)-TBAEC is an irreversible inhibitor of MAO-A. It binds to the active site of MAO-A and forms a covalent bond with the enzyme. This covalent bond is stable, and thus the enzyme is permanently inactivated. The formation of this covalent bond is facilitated by the presence of a catalytic zinc ion at the active site of MAO-A.
Biochemical and Physiological Effects
(R)-TBAEC has been shown to inhibit MAO-A activity in vitro, resulting in the accumulation of the neurotransmitter serotonin in the brain. This accumulation of serotonin can have various physiological effects, including increased alertness, improved mood, and increased appetite. Additionally, (R)-TBAEC has been shown to inhibit the metabolism of certain drugs, such as cocaine and amphetamines, resulting in increased concentrations of these drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-TBAEC in laboratory experiments has several advantages. Firstly, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. Secondly, it is a potent inhibitor of MAO-A, making it an ideal tool for studying enzyme inhibition. Lastly, it is relatively easy to synthesize, allowing for the rapid production of the compound. However, there are some limitations to the use of (R)-TBAEC in laboratory experiments. For example, it is not selective for MAO-A, meaning it can also inhibit other enzymes. Additionally, it is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
(R)-TBAEC has a variety of potential future applications in scientific research. For example, it could be used to study the inhibition of other enzymes, such as MAO-B and MAO-C. Additionally, it could be used to study the metabolism of other drugs, such as opioids and cannabinoids. It could also be used to study the binding of other neurotransmitters, such as dopamine and norepinephrine. Finally, it could be used to study the binding of other ligands, such as hormones and vitamins.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





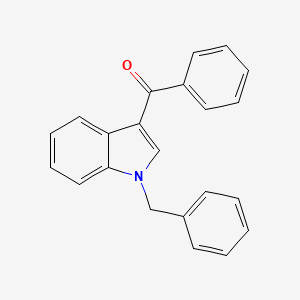
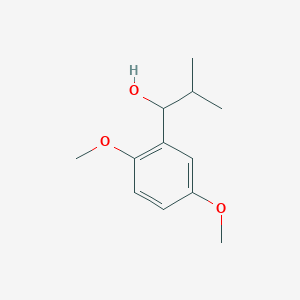

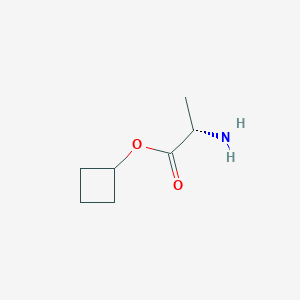
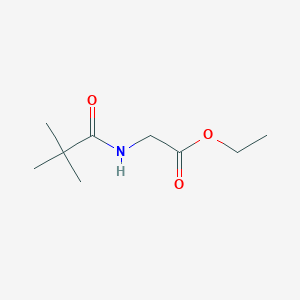

![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)
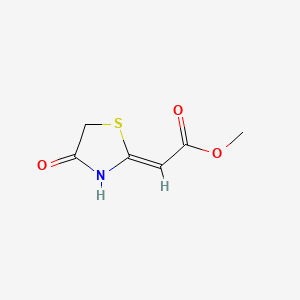
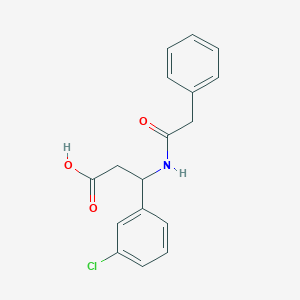
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)
